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molecular formula C15H21BrN2O3 B3113295 tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 194668-49-0

tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B3113295
M. Wt: 357.24 g/mol
InChI Key: ZDWUDTMOOQHRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960394B2

Procedure details

Tert-butyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate (10.0 g, 50.0 mmol) was dissolved in DMF (150 mL), and with stirring at 0° C., sodium hydride (purity 60%, 1.43 g) was added thereto. After stirred for 10 minutes, 4-bromo-2-fluoropyridine (8.75 g, 50.0 mmol) was added thereto and further stirred at room temperature for 20 hours. Water was added to the reaction solution and stirred for 10 minutes, and then the reaction solution was diluted with ethyl acetate, washed with water and saturated saline water in that order, and the organic layer was dried with magnesium sulfate. The solvent was evaporated off, and the residue was recrystallized from ethanol-water to obtain the intended compound (11 g) as a colorless solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[H-].[Na+].[Br:17][C:18]1C=CN=[C:20](F)[CH:19]=1.O.[CH3:26][N:27]([CH:29]=O)C>C(OCC)(=O)C>[Br:17][C:18]1[CH:19]=[CH:20][C:26]([O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)=[N:27][CH:29]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
8.75 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
washed with water and saturated saline water in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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